![molecular formula C13H13N3O2 B11871087 Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1028752-24-0](/img/structure/B11871087.png)
Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: This compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The nitrile and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate
- Tert-butyl 6-bromo-1H-indole-1-carboxylate
- Tert-butyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Uniqueness
Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolo[2,3-B]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
1028752-24-0 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3 |
InChI Key |
MCQXNMBDBCEVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)
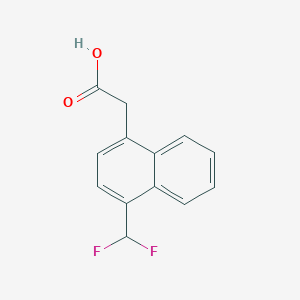
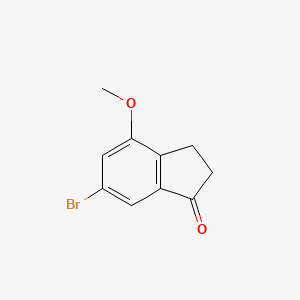
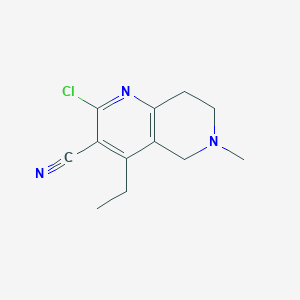

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)

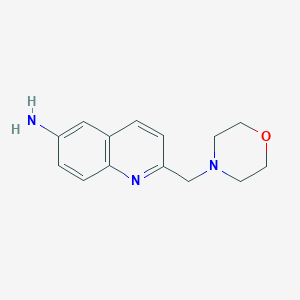
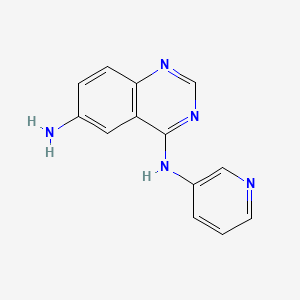

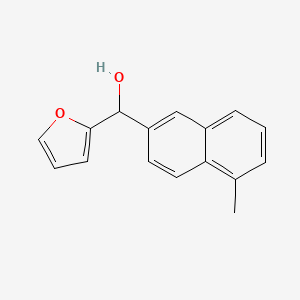
![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
